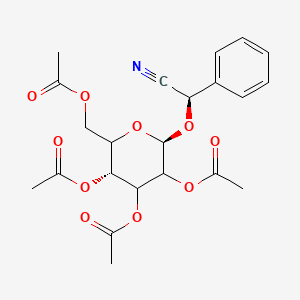

![molecular formula C₁₅H₁₉NO B1145928 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide CAS No. 909135-28-0](/img/structure/B1145928.png)

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide involves environmentally benign processes. A representative method includes the reaction of corresponding bromides with nitric acid and potassium bromide to produce stable crystalline structures, such as 1-Benzyl-4-aza-1-azonia-bicyclo[2.2.2]octane tribromide, which can be used for selective oxidation reactions under mild conditions (Pourmousavi & Salehi, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds reveals interesting conformational details. For example, the crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3,3,1]-nonan-2-one showed a boat-chair conformation with less deviation from ideal cyclohexane geometry compared to twin-chair compounds, highlighting the influence of substituents on molecular geometry (Cradwick & Sim, 1971).

Chemical Reactions and Properties

The bromination of bicyclo[3.3.1]nonylidene compounds, akin to this compound, forms π-complexes and bromonium ions, demonstrating the reactivity of these structures towards electrophilic addition. This reactivity is crucial for further chemical transformations (Chiappe, Pomelli, Lenoir, & Wattenbach, 2006).

Physical Properties Analysis

NMR spectroscopy provides detailed insights into the physical properties of these compounds. For example, an NMR study on a related compound detailed complete assignment of its structure, showcasing the utility of NMR techniques in understanding the detailed physical characteristics of these molecules (Lin et al., 2010).

Chemical Properties Analysis

The chemical properties of azabicyclo nonanes can be extensively studied through their reactions. For instance, the oxidation of sulfides to sulfoxides using derivatives of these compounds underlines their potential as versatile reagents in synthetic chemistry (Pourmousavi & Salehi, 2008).

Scientific Research Applications

Electrophilic Addition and Cyclization Reactions

Research has explored the behavior of similar azabicyclo nonane compounds in electrophilic addition reactions. For instance, the bromination of 1,5-dinitro-3-azabicyclo-[3.3.1]non-6-enes has been shown to undergo intramolecular cyclization, forming complex halogenated structures. Such reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks with potential applications in material science and pharmaceuticals (Shakhkeldyan et al., 2008).

Synthesis of Diastereomers

Another study detailed the synthesis of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes from intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones. This research underscores the compound's utility in stereochemically controlled synthetic processes, which are crucial for the development of compounds with specific biological activities (Pádár et al., 2006).

Oxidation Reactions

A specific study highlighted the synthesis and application of a related compound, 1-Benzyl-4-aza-1-azonia-bicyclo[2.2.2]octane tribromide, as an efficient reagent for the oxidation of sulfides to sulfoxides. Such oxidative transformations are essential in the synthesis of various organic molecules, including sulfoxides, which have significant pharmacological properties (Pourmousavi & Salehi, 2008).

Concise Syntheses of Bridged Morpholines

Research into the concise and practical syntheses of azabicyclo nonanes, including the development of methods starting from furan-2,5-dicarboxylic acid, indicates the versatility of these compounds in creating bridged and fused ring systems. Such syntheses are valuable in medicinal chemistry for generating novel compounds with potential biological activities (Zaytsev et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22NO.BrH/c1-17(10-13-5-3-2-4-6-13)11-14-7-15(12-17)9-16(18)8-14;/h2-6,14-15H,7-12H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOFMIUINIVIEG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2CC(C1)CC(=O)C2)CC3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

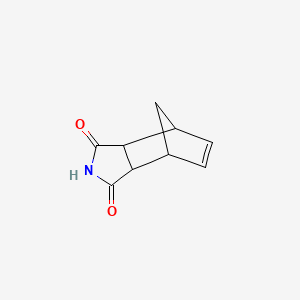

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)